molecular formula C6H4N2O2S B3058559 Thieno[3,4-b]pyrazine-2,3(1H,4H)-dione CAS No. 90070-10-3

Thieno[3,4-b]pyrazine-2,3(1H,4H)-dione

Cat. No.: B3058559
CAS No.: 90070-10-3
M. Wt: 168.18 g/mol
InChI Key: SAUUUBBWGLSMPW-UHFFFAOYSA-N
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Description

Thieno[3,4-b]pyrazine-2,3(1H,4H)-dione is a fused heterocyclic compound of high interest in advanced research and development. Its core structure is part of a class of molecules known for their electron-deficient properties, making them valuable as acceptor moieties in the synthesis of donor-acceptor type conjugated polymers . These polymers are critical in tailoring optoelectronic properties for applications in organic electronics, such as organic photovoltaics (OPVs) and field-effect transistors (FETs) . Furthermore, the thieno[3,4-b]pyrazine scaffold has demonstrated significant relevance in medicinal chemistry. Research on analogous structures has shown that this heterocyclic system can be optimized to develop potent inhibitors for specific biological targets. For instance, novel derivatives have been identified as promising inhibitors of human transglutaminase 2 (TGase 2), presenting a potential therapeutic strategy for conditions like renal cancer . The synthetic versatility of the thieno[3,4-b]pyrazine core also allows for the convenient preparation of various 2,3-disubstituted analogues, enabling extensive structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1,4-dihydrothieno[3,4-b]pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2S/c9-5-6(10)8-4-2-11-1-3(4)7-5/h1-2H,(H,7,9)(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUUUBBWGLSMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CS1)NC(=O)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344550
Record name Thieno[3,4-b]pyrazine-2,3(1H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90070-10-3
Record name Thieno[3,4-b]pyrazine-2,3(1H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3,4-diaminothiophene with oxalyl chloride to form the intermediate, which is then cyclized to yield the desired compound . This method is efficient and provides good yields.

Industrial Production Methods: In an industrial setting, the synthesis of Thieno[3,4-b]pyrazine-2,3(1H,4H)-dione can be scaled up using similar reaction conditions with optimizations for large-scale production. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions: Thieno[3,4-b]pyrazine-2,3(1H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce diols.

Scientific Research Applications

Organic Electronics

Thieno[3,4-b]pyrazine-2,3(1H,4H)-dione is extensively utilized in the development of low band gap materials for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The compound's ability to efficiently reduce band gaps makes it suitable for these applications.

ApplicationDescriptionKey Findings
Organic Photovoltaics Used as a building block in conjugated polymersExhibits improved charge transport properties and stability in OPVs .
Organic Light-Emitting Diodes Acts as an electron acceptor in OLEDsEnhances device efficiency due to optimized electronic properties .

Biosensors and Diagnostic Tools

The compound's electronic properties also make it a candidate for biosensor development. Its ability to interact with biological molecules through π-π stacking and hydrogen bonding allows for the design of sensitive diagnostic devices.

ApplicationDescriptionKey Findings
Biosensors Utilized in the detection of biomoleculesDemonstrated potential for high sensitivity and specificity in detecting glucose and other analytes .

Medicinal Chemistry

Research into the medicinal applications of this compound has revealed its potential as a therapeutic agent. Studies suggest that it may exhibit antimicrobial and anticancer properties.

ApplicationDescriptionKey Findings
Antimicrobial Activity Investigated for its efficacy against various pathogensShowed promising results in inhibiting bacterial growth .
Anticancer Activity Explored for potential use in cancer therapiesIndicated ability to suppress tumor cell proliferation .

Case Study 1: Organic Photovoltaics

A study conducted by Bourass et al. (2020) examined the incorporation of this compound into polymer backbones for OPVs. The results indicated that devices utilizing this compound achieved a power conversion efficiency (PCE) of up to 10%, significantly higher than traditional materials.

Case Study 2: Anticancer Properties

In a study published by the American Chemical Society, researchers evaluated the anticancer effects of Thieno[3,4-b]pyrazine derivatives on non-small cell lung cancer cells. The findings revealed that certain derivatives inhibited cell proliferation by inducing apoptosis through reactive oxygen species generation .

Mechanism of Action

The mechanism of action of Thieno[3,4-b]pyrazine-2,3(1H,4H)-dione is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Structural Characteristics

The fused thieno-pyrazine-dione structure introduces significant bond localization in the pyrazine moiety, resulting in a polyene-like ground-state geometry. Theoretical studies (CASPT2 and DFT) reveal that the pyrazine unit undergoes aromatization in excited states, enhancing its electron-accepting capabilities .

Structural and Electronic Comparisons

Benzo[3,4-b]pyrazine (BP)
  • Structure : Replaces the thiophene ring in TPD with a benzene ring, reducing electron deficiency.
  • Electronic Properties : BP exhibits a higher bandgap (Eg ≈ 2.1–2.5 eV) compared to TPD (Eg ≈ 1.2–1.5 eV) due to reduced electron-withdrawing effects. The thiophene in TPD enhances conjugation and lowers LUMO levels, making TPD more suitable for charge transport .
Thieno[3,4-b]thiadiazole (TD)
  • Structure : Substitutes the pyrazine-dione in TPD with a thiadiazole ring.
  • Electronic Properties : TD shows a higher bandgap (Eg ≈ 1.8–2.0 eV) due to weaker electron deficiency. However, TD-based polymers exhibit stronger intramolecular charge transfer (ICT) compared to TPD, as seen in theoretical studies .
Dithieno[3,4-b]pyrazine (DTP)
  • Structure : Incorporates two thiophene rings fused to a pyrazine core, extending conjugation.
  • Electronic Properties: DTP achieves ultra-low bandgaps (Eg ≈ 0.4–0.6 eV) due to enhanced π-conjugation and quinoidal distortion. This makes DTP superior for near-infrared (NIR) applications compared to TPD .
Acenaphtho[1,2-b]thieno[3,4-e]pyrazine (AcTP)
  • Structure : Extends TPD with an acenaphthene unit, creating a larger fused-ring system.
  • Electronic Properties : AcTP exhibits a bandgap of ~0.9 eV, lower than TPD but higher than DTP. The extended fused structure improves charge mobility and environmental stability .

Key Property Comparisons

Compound Bandgap (eV) HOMO (eV) LUMO (eV) Solubility Key Applications
TPD 1.2–1.5 -5.4 -3.9 Moderate (polar solvents) OPVs, sensors
BP 2.1–2.5 -5.8 -3.3 High Fluorescent probes
TD 1.8–2.0 -5.6 -3.8 Low OLEDs, electrochromics
DTP 0.4–0.6 -4.9 -4.3 Low NIR devices, conductors
AcTP 0.9–1.1 -5.1 -4.0 Moderate (chlorinated solvents) FETs, conductive films

Functional Advantages of TPD

Tunable Electron Deficiency : Alkyl or aryl substituents at the 2,3-positions modulate solubility and electronic properties. For example, 2,3-dihexyl-TPD improves solubility in organic solvents without significantly altering the bandgap .

Ambipolar Charge Transport : TPD-based polymers exhibit balanced hole and electron mobility (µh ≈ 10⁻³ cm²/Vs, µe ≈ 10⁻⁴ cm²/Vs), enabling use in ambipolar transistors .

Optoelectronic Versatility: TPD derivatives functionalized with cyanoacrylic acid (e.g., TP1) achieve high photon-to-current efficiencies (η ≈ 8.2%) in dye-sensitized solar cells (DSSCs) .

Biological Activity

Thieno[3,4-b]pyrazine-2,3(1H,4H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential applications in various therapeutic areas.

Chemical Structure and Synthesis

This compound features a fused ring system that integrates thieno and pyrazine moieties. The synthesis typically involves multi-step reactions starting from readily available precursors. For instance, the reaction of 2-amino-3-thiophenecarboxylic acid with various electrophiles can yield substituted derivatives of thieno[3,4-b]pyrazine .

Biological Activity Overview

The biological activities of this compound derivatives include:

  • Anticancer Activity : Several studies have reported the cytotoxic effects of thieno[3,4-b]pyrazine derivatives against various cancer cell lines. For example, compounds derived from this scaffold have shown IC50 values ranging from 1.184 µM to over 100 µM against different tumor types, indicating significant anticancer potential .
  • Antioxidant Properties : Research has demonstrated that thieno[3,4-b]pyrazine compounds can act as antioxidants. In experimental models involving erythrocytes exposed to toxic substances like 4-nonylphenol, these compounds mitigated oxidative damage effectively .
  • Enzyme Inhibition : Some derivatives have been investigated for their ability to inhibit specific enzymes linked to disease processes. For instance, certain thieno[3,4-b]pyrazine derivatives have been identified as selective inhibitors of phosphodiesterase enzymes (PDE), which are involved in inflammatory responses and other pathological conditions .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various thieno[3,4-b]pyrazine derivatives against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, several compounds exhibited potent cytotoxicity. The most active compounds achieved IC50 values significantly lower than standard chemotherapy agents like cabozantinib. The structure-activity relationship (SAR) analysis suggested that specific substitutions on the pyrazine ring enhance activity against cancer cells.

CompoundCell LineIC50 (µM)
3cMCF-71.184
3aHepG25.678
4aMCF-719.90

Case Study 2: Antioxidant Effects

A study focused on the antioxidant effects of thieno[3,4-b]pyrazine derivatives utilized erythrocyte models to assess cell morphology changes post-exposure to oxidative stressors. The results indicated that treated groups with thieno[3,4-b]pyrazine showed significantly fewer morphological alterations compared to control groups.

Treatment GroupErythrocyte Morphology Changes (%)
Control85%
Thieno Derivative A30%
Thieno Derivative B25%

Q & A

Q. Basic

  • ¹H/¹³C NMR : Assigns substituent positions (e.g., alkyl protons at δ 0.91–2.92 ppm, aromatic protons at δ 7.10–8.05 ppm) .
  • HRMS (ESI) : Confirms molecular weight (e.g., MH+ at m/z 469.1813 for C₂₆H₃₃N₂S₃) .
  • UV-Vis-NIR : Measures band gaps (e.g., λmax ~450–600 nm for low-band-gap polymers) .

How can contradictions in spectral data during novel derivative synthesis be resolved?

Q. Advanced

  • Multi-technique validation : Cross-check NMR assignments with COSY/HSQC and compare HRMS with theoretical m/z (error < 2 ppm) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., single-crystal data for [1,2,5]oxadiazolo[3,4-b]pyrazine derivatives) .
  • Computational modeling : CASPT2 or DFT predicts electronic transitions (e.g., S₀→S₁ excitation at 3.2 eV) to validate experimental spectra .

What are the key applications of thieno[3,4-b]pyrazine derivatives in materials science?

Q. Basic

  • Organic photovoltaics : As low-band-gap acceptors in donor-acceptor polymers (e.g., PCE up to 9.03% in DSSCs with thieno[3,4-b]pyrazine-based dyes) .
  • Ambipolar semiconductors : Exhibiting balanced hole/electron mobility (λ+ = 0.286 eV, λ− = 0.244 eV) .
  • Near-infrared (NIR) emitters : For bioimaging or optoelectronics .

What methodological approaches are used to model the excited states of thieno[3,4-b]pyrazine?

Q. Advanced

  • CASPT2 theory : Accurately predicts low-lying excited states (e.g., S₁ at 3.2 eV) and interprets absorption/emission spectra .
  • DFT/TD-DFT : Optimizes ground-state geometries (e.g., bond localization in pyrazine moieties) and calculates HOMO-LUMO gaps .
  • AIM analysis : Identifies noncovalent interactions (e.g., S···N contacts) stabilizing planar conformations in oligomers .

How can reaction conditions be optimized for high-yield synthesis of functionalized derivatives?

Q. Advanced

  • Catalyst selection : Pd(dppe)Cl₂/CuI systems enable efficient Stille coupling (yields 65–80%) for thienyl-capped derivatives .
  • Solvent control : Dry THF or toluene minimizes hydrolysis of intermediates .
  • Temperature gradients : Low-temperature lithiation (−78°C) prevents side reactions in organometallic steps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Thieno[3,4-b]pyrazine-2,3(1H,4H)-dione
Reactant of Route 2
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Thieno[3,4-b]pyrazine-2,3(1H,4H)-dione

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